Bis(dimethylamino-2-propoxy)copper(II), also known as Cu(dmap)2, is a volatile organometallic compound of copper. It is classified as a metal alkoxide due to the presence of copper-oxygen bonds with alkoxide ligands. The molecule features a central copper(II) ion coordinated to two bidentate dimethylamino-2-propoxy ligands. [, , ]
Bis(dimethylamino-2-propoxy)copper(II) is an organometallic compound with the chemical formula Cu(C₅H₁₂NO)₂, characterized as a violet crystalline solid. It serves primarily as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes for the fabrication of copper, copper(I) oxide (Cu₂O), and copper(II) sulfide (Cu₂S) films, which are critical in various electronic applications . The compound's ability to form thin films makes it valuable in semiconductor manufacturing and other advanced material applications.
The synthesis of Bis(dimethylamino-2-propoxy)copper(II) typically involves the reaction of copper(II) chloride with dimethylamino-2-propanol in the presence of a base. This reaction can be optimized for high yield and purity, often conducted under inert gas conditions to maintain stability .
In industrial settings, the production process may be scaled up while ensuring that the reaction conditions are conducive to forming a volatile copper aminoalkoxide complex. This complex is designed to minimize intermolecular interactions and enhance solubility in organic solvents like diethyl ether and tetrahydrofuran .
The synthesis generally requires careful control over temperature and pressure to ensure the desired product is obtained without unwanted side reactions. The use of solvents and bases can significantly influence the outcome of the synthesis, affecting both yield and purity.
Bis(dimethylamino-2-propoxy)copper(II) participates in several key chemical reactions:
The reactions typically require controlled environments to prevent degradation or unwanted side reactions. The reduction processes are particularly sensitive to the choice of reducing agent, which can significantly affect the purity and quality of the resulting metallic copper.
The primary action mechanism of Bis(dimethylamino-2-propoxy)copper(II) involves its role as a precursor in ALD and CVD processes. Upon heating, it decomposes to release metallic copper while generating volatile by-products such as aminoalcohols and ketones through intramolecular hydrogen elimination .
The deposition process occurs optimally at temperatures ranging from 135°C to 170°C, where the compound's thermal behavior allows for effective film formation without significant impurities .
Bis(dimethylamino-2-propoxy)copper(II) exhibits high volatility at low temperatures, making it suitable for vapor deposition techniques. Its thermal decomposition leads to clean metallic films with minimal contamination from carbon or fluorine species .
The compound has been shown to produce high-quality thin films with controlled stoichiometry when used in ALD processes, allowing for precise tuning of film properties through careful selection of deposition parameters .
Bis(dimethylamino-2-propoxy)copper(II) finds significant applications in:
This compound exemplifies the intersection of chemistry and technology, showcasing how organometallic compounds can drive advancements in electronic materials.
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